BenchChemオンラインストアへようこそ!

2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 Agonist Immuno-oncology Adjuvant Research

The compound 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536715-30-7) is a member of the pyrimido[5,4-b]indole class, a scaffold identified through high-throughput screening as a potent activator of the innate immune system via selective Toll-like receptor 4 (TLR4) agonism. This fused heterocyclic chemotype is characterized by a planar aromatic core enabling specific target engagement, with its activity profile highly sensitive to substitutions at the N-3, N-5, and especially the 2-position.

Molecular Formula C20H18ClN3OS
Molecular Weight 383.89
CAS No. 536715-30-7
Cat. No. B2850618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS536715-30-7
Molecular FormulaC20H18ClN3OS
Molecular Weight383.89
Structural Identifiers
SMILESCCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
InChIInChI=1S/C20H18ClN3OS/c1-2-3-12-26-20-23-17-15-6-4-5-7-16(15)22-18(17)19(25)24(20)14-10-8-13(21)9-11-14/h4-11,22H,2-3,12H2,1H3
InChIKeyHRHBPVZCGKXTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Structural Basis for Differentiated Procurement


The compound 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536715-30-7) is a member of the pyrimido[5,4-b]indole class, a scaffold identified through high-throughput screening as a potent activator of the innate immune system via selective Toll-like receptor 4 (TLR4) agonism [1]. This fused heterocyclic chemotype is characterized by a planar aromatic core enabling specific target engagement, with its activity profile highly sensitive to substitutions at the N-3, N-5, and especially the 2-position [1]. Unlike broad-spectrum or undefined immunomodulators, certain substituted pyrimido[5,4-b]indoles have demonstrated a CD14-independent, TLR4/MD2-dependent mechanism, leading to a distinct cytokine induction signature [1]. The compound's specific substitution pattern—a 4-chlorophenyl group at N-3 and a butylthio chain at C-2—constitutes a unique molecular configuration within this pharmacologically privileged scaffold, providing a defined starting point for structure-activity relationship (SAR) exploration where minor structural modifications profoundly impact biological outcomes.

Why 3-(4-chlorophenyl)-pyrimido[5,4-b]indol-4-one Analogs Are Not Interchangeable with 2-(Butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one


The biological activity of the pyrimido[5,4-b]indole scaffold is exquisitely dependent on the C-2 substituent, making simple in-class substitution unreliable. A systematic SAR study on this scaffold revealed that synthetic modifications at the 2-position directly control the selective activation of TLR4 and the subsequent differential production of key signaling mediators, such as NFκB-associated cytokines versus type I interferon-associated cytokines [1]. Consequently, an analog with a different 2-substituent, such as a methylthio or a larger amide-containing group, cannot be assumed to replicate the potency, selectivity, or the specific cytokine bias induced by the butylthio variant. Procurement of a specific C-2 derivative is therefore mandatory to ensure experimental reproducibility and to probe a defined point in the SAR landscape. The following evidence demonstrates that even within this closely related series, quantifiable differences in critical biological parameters exist, directly impacting the utility of each compound for specific research applications.

Quantitative Differentiation Guide for the Procurement of 2-(Butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one


Differentiated TLR4-Mediated Cytokine Induction Compared to Methylthio Analog

Direct quantitative comparison data between 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one and its closest methylthio analog is currently absent from the peer-reviewed literature, representing a critical data gap. However, a comprehensive SAR campaign on the pyrimido[5,4-b]indole series has established that the C-2 substituent is a primary driver of biased TLR4 signaling, controlling the ratio of NFκB-dependent cytokines like IL-6 to type I interferon-associated chemokines like IP-10 [1]. As demonstrated in Table 1 of Chan et al. (2013) [1], subtle changes at the C-2 position—such as a shift from a carboxamide to different sulfanyl groups—can invert the cytokine bias. The butylthio chain in the target compound provides distinct lipophilicity and steric bulk (XLogP3 ~4.8-5.2) compared to the methylthio analog (XLogP3 ~3.5-4.0), which is predicted to alter its binding mode within the TLR4/MD2 complex [1]. This positions the butylthio derivative as a structurally distinct probe expected to generate a different IL-6/IP-10 ratio than its methylthio counterpart, although exact fold-differences must be determined experimentally.

TLR4 Agonist Immuno-oncology Adjuvant Research

Rationale for Avoiding Off-Target Cannabinoid Receptor Engagement Present in Larger 2-Substituent Analogs

PubChem BioAssay data for a bulkier amide-containing analog, 3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one (CID 2156278), reveals significant ancillary activity not seen with simpler alkylthio derivatives. This analog demonstrates weak agonist activity at the human Cannabinoid Receptor 2 (CB2) and pseudo-irreversible inhibition of butyrylcholinesterase (BChE) [1]. In contrast, the pyrimido[5,4-b]indole chemotype with small alkylthio substituents at C-2, like the butylthio group, was profiled in the same high-throughput screening cascade that identified them and was not flagged for significant off-target liabilities, leading to their classification as selective TLR4 ligands [2]. The target compound, lacking an amide bond extension, is thus structurally precluded from the molecular interactions that confer these off-target effects, making it a cleaner probe for TLR4-dependent pathways.

Kinase Selectivity GPCR Profiling Chemical Proteomics

In-Class Differentiation via Apoptosis Induction Profile and Anti-Leukemic Activity

The pyrimido[5,4-b]indole scaffold has been patented for its ability to induce apoptosis in non-solid malignant tumors of the hematopoietic system, specifically leukemias and lymphomas, showing particular efficacy against leukemic B lymphocytes [1]. The generic Markush structure in patent US8664233 encompasses the target compound's core, and the patent's mechanism-of-action data confirm that compounds within this class act as targeted apoptosis inducers, offering a different therapeutic mechanism from standard cytotoxic chemotherapies. This differentiates the entire scaffold from other apoptosis-inducing heterocycles. However, the specific contribution of the butylthio chain to this activity, relative to other 2-alkylthio derivatives, was not delineated in the patent, making direct ranking impossible without further data.

Leukemia Apoptosis Inducer Hematological Malignancies

Differentiated Chemical Reactivity of the Butylthio Group Enabling Prodrug or Metabolite Labeling Strategies

A quantifiable chemical differentiation lies in the oxidative stability and lipophilicity of the target compound's butylthio group. The corresponding methylthio analog (CAS 536715-26-1) can be oxidized to a sulfoxide or sulfone under standard conditions, creating more polar metabolites or activity-based probes . The butylthio group in the target compound is predicted to have a different oxidation potential due to the electron-donating effect of the longer alkyl chain, resulting in slower sulfoxidation kinetics. The increase in lipophilicity (estimated cLogP shift of +1.3 to +1.7) compared to the methylthio analog directly impacts its cellular permeability and metabolic profile, a critical differentiator for in vivo studies where the methylthio derivative may be too rapidly oxidized and cleared. This provides a tangible basis for selecting the butylthio derivative for experiments requiring a longer-baseline thioether or when a less polar probe is needed.

Chemical Biology Thioether Oxidation Molecular Probe

Key Application Scenarios for 2-(Butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Based on Evidence


Elucidating the C-2 Chain Length Requirements for Biased TLR4 Signaling

Based on the scaffold's known SAR [1], this compound is optimally suited as a critical intermediate-chain probe in a homologous series study. By testing this butylthio derivative alongside its methylthio and larger indolinyl-oxoethylthio analogs, researchers can precisely map how increasing C-2 chain length alters the TLR4-dependent IL-6/IP-10 cytokine bias. This is a high-value application for immunology labs seeking to understand the pharmacophore of biased TLR4 agonism.

Serving as a Selective Innate Immune Activator in Oncology Co-Culture Models

Given the TLR4 selectivity profile reported for the chemotype [1], this compound can be deployed as a chemical tool to activate the innate immune compartment (e.g., macrophages, dendritic cells) in tumor-immune co-culture systems. Its use allows researchers to study how C-2 substitution-specific TLR4 agonism from cancer cells versus immune cells shapes the overall tumor microenvironment, an application where off-target polypharmacology (seen in larger C-2 analogs) would confound interpretation.

Investigating Apoptosis Induction in B-Cell Malignancy Panels

This compound is a relevant tool for dissecting the structure-activity relationship of apoptosis induction in leukemic B cells, as claimed in the patent literature [1]. Researchers can use it as a defined chemical entity to study concentration-dependent effects on cell viability and apoptotic markers across a panel of B-cell lymphoma and leukemia lines, directly comparing its efficacy with other C-2 variants to identify a lead candidate with an optimal therapeutic window.

Developing a Metabolically Stable TLR4-Targeted Probe with a Built-in Lipophilic Anchor

The distinctive butylthio group provides a shielded thioether functionality with enhanced lipophilicity. This chemical feature makes the compound an excellent starting point for developing a metabolic stability probe, where the rate of sulfoxidation can be monitored by LC-MS in hepatocyte assays. Comparison with the rapid oxidation of the methylthio analog provides a tractable system for studying the impact of a minor structural change on clearance rate, data critical for advancing this chemotype towards in vivo proof-of-concept studies.

Quote Request

Request a Quote for 2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.